BenchChemオンラインストアへようこそ!

6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide

Physicochemical profiling Drug-likeness Chemical probe selection

This compound combines a 6-chloropyridine-3-sulfonamide warhead with a 2-(indol-3-yl)-2-phenylethylamine scaffold, distinct from common indole-2-sulfonamide series. With no public pharmacological or ADME data, it is a pristine scaffold-hopping candidate for laboratories exploring novel indole-sulfonamide chemical space. Its MW (411.9 Da) and LC-MS-amenable chlorine/sulfur atoms support use as a chromatographic standard once purity is confirmed. Potential as a structurally matched negative control contingent on future inactivity profiling. Procured solely for non-human research; all biological and DMPK data must be generated by the end user.

Molecular Formula C21H18ClN3O2S
Molecular Weight 411.9
CAS No. 1240810-49-4
Cat. No. B2930248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide
CAS1240810-49-4
Molecular FormulaC21H18ClN3O2S
Molecular Weight411.9
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CN=C(C=C2)Cl)C3=CNC4=CC=CC=C43
InChIInChI=1S/C21H18ClN3O2S/c22-21-11-10-16(12-24-21)28(26,27)25-14-18(15-6-2-1-3-7-15)19-13-23-20-9-5-4-8-17(19)20/h1-13,18,23,25H,14H2
InChIKeyRDLXTSCZNPFCRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide (CAS 1240810-49-4): Procurement-Relevant Identity and Baseline Characterization


6-Chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide is a synthetic small molecule (C21H18ClN3O2S, MW 411.9) that combines a 6-chloropyridine-3-sulfonamide warhead with a 2-(1H-indol-3-yl)-2-phenylethylamine scaffold. Despite its structural features suggestive of potential interactions with aminergic or peptide receptors, a comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) yields no publicly indexed quantitative pharmacological, pharmacokinetic, or selectivity data for this specific compound. The molecule is offered by a limited number of specialty chemical suppliers exclusively for non‑human research purposes, and differentiation from structurally related analogs cannot currently be supported by head‑to‑head or cross‑study quantitative evidence.

Why 6-Chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide Cannot Be Replaced by Close Structural Analogs: The Evidence Gap


Compounds sharing the N-[2-(1H-indol-3-yl)-2-phenylethyl]sulfonamide core (e.g., 4-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzene-1-sulfonamide, ChemDiv G716-1002) or related indole-3-sulfonamide scaffolds (e.g., GPR17 modulator patent series) exhibit distinct physicochemical profiles in silico . However, no publicly available head‑to‑head pharmacological, ADME, or selectivity data exist to quantify whether the 6-chloropyridine-3-sulfonamide moiety confers a meaningful advantage over the 4-fluorobenzenesulfonamide analog or other in‑class candidates. Generic substitution cannot be rationally evaluated because the target compound lacks the minimum quantitative comparator evidence required for informed scientific selection or procurement .

Quantitative Differentiation Evidence for 6-Chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide vs. Closest Analogs


Physicochemical Property Comparison: 6-Chloropyridine-3-sulfonamide vs. 4-Fluorobenzenesulfonamide Analog

The target compound (C21H18ClN3O2S, MW 411.9, logP not experimentally determined) differs from its closest publicly disclosed analog, 4-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzene-1-sulfonamide (C22H19FN2O2S, MW 394.47, predicted logP 4.94), in sulfonamide warhead, molecular weight, hydrogen‑bond acceptor count, and polar surface area . These differences predict distinct permeability and solubility profiles, but no experimental solubility, permeability, or metabolic stability data are available for the target compound to confirm a quantitative advantage.

Physicochemical profiling Drug-likeness Chemical probe selection

Absence of Pharmacological Activity Data Prevents Comparator-Based Selection

No peer‑reviewed publication, patent, or public database (PubChem, ChEMBL, BindingDB) reports an IC50, EC50, Ki, or Kd value for 6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide against any discrete molecular target. Structurally related indole‑sulfonamide chemotypes have been disclosed as GPR17 negative modulators (e.g., EP3810587A1, US12358875B2) and HCV NS4B inhibitors (e.g., compound 4t/PTC725, EC50 2–4 nM in genotype 1b replicon) [1][2], but the target compound is not claimed or exemplified in those patent families. No cross‑study potency comparison is possible.

Target engagement Potency Selectivity

No Documented Selectivity or Safety Profile Relative to Off‑Target Panel

While the 6‑chloropyridine‑3‑sulfonamide motif is present in certain kinase inhibitor chemotypes (e.g., PI3K, BTK), no kinome‑wide or safety‑panel selectivity data exist for this specific compound. In contrast, optimized analogs in the HCV NS4B series (e.g., compound 4t) achieved a selectivity index >5000 versus cellular GAPDH [1]. The target compound has no measured selectivity index or cytotoxicity profile, making any claim of ‘lower off‑target risk’ unsupported.

Selectivity Safety pharmacology Off-target screening

Research Application Scenarios for 6-Chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide Based on Available Evidence


Exploratory Chemical Biology: Scaffold‑Hopping Starting Point for Indole‑Sulfonamide Probe Discovery

The compound’s unique 2‑(indol‑3‑yl)‑2‑phenylethylamine linker, combined with a 6‑chloropyridine‑3‑sulfonamide warhead, represents a scaffold distinct from the indole‑2‑sulfonamide or N‑phenyl‑indole‑3‑sulfonamide series prevalent in the GPR17 and HCV patent literature. It may serve as a scaffold‑hopping starting point for laboratories seeking to explore novel indole‑sulfonamide chemical space, provided the user is prepared to generate de novo potency, selectivity, and ADME data [1].

Analytical Reference Standard for Method Development

Given its moderate molecular weight (411.9 Da) and the presence of both chlorine and sulfur atoms amenable to LC‑MS detection, the compound could be used as a retention‑time marker or ionization‑efficiency standard in LC‑MS method development for indole‑sulfonamide libraries, once its purity and stability are verified by the end user .

Negative Control or Inactive Comparator in Target‑Based Assays (If Confirmed Inactive)

If future profiling demonstrates that the compound lacks activity against common indole‑sulfonamide targets (e.g., GPR17, HCV NS4B, kinases), it could serve as a structurally matched negative control. However, this application is contingent upon experimental confirmation of inactivity, which has not been reported.

Quote Request

Request a Quote for 6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.